![molecular formula C27H24N2O2 B10876515 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone
Description
This compound belongs to the dibenzo[b,e][1,4]diazepinone class, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:
- 3- and 11-Diphenyl substituents: Introduce steric bulk and lipophilicity.
Properties
Molecular Formula |
C27H24N2O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-acetyl-6,9-diphenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24N2O2/c1-18(30)29-24-15-9-8-14-22(24)28-23-16-21(19-10-4-2-5-11-19)17-25(31)26(23)27(29)20-12-6-3-7-13-20/h2-15,21,27-28H,16-17H2,1H3 |
InChI Key |
JBHBVPKOVZUIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and diazepine precursors. The key steps in the synthesis may involve:
Formation of the Diazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Ethanone Groups: Functionalization of the diazepine core to introduce the hydroxy and ethanone groups is crucial. This may involve selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Pharmacology: Research is conducted to explore its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It may bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Electronic Effects
Solubility and Polarity
Steric and Lipophilic Effects
- Diphenyl Substituents (Target Compound) : The 3- and 11-diphenyl groups contribute to significant steric bulk, which may hinder intermolecular interactions or enzymatic metabolism.
- Hexanoyl Chain (): The long aliphatic chain in the hexanoyl derivative amplifies lipophilicity, likely improving membrane permeability but reducing water solubility .
Biological Activity
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its unique structure, characterized by multiple phenyl groups and a hydroxyl group, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the hydroxyl group and the ethanone moiety indicates reactive sites that could interact with biological targets. The dibenzo[b,e][1,4]diazepine core is known for its pharmacological relevance, particularly in neuropharmacology and cancer treatment.
Attribute | Description |
---|---|
Molecular Formula | C27H24N2O2 |
Core Structure | Dibenzo[b,e][1,4]diazepine |
Functional Groups | Hydroxyl (-OH), Ketone (C=O) |
Potential Applications | Anticancer activity, Neuropharmacological effects |
Anticancer Activity
Research has indicated that compounds within the dibenzo[b,e][1,4]diazepine class exhibit significant anticancer properties. A study evaluating various derivatives showed that certain compounds demonstrated potent antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation.
For instance, derivatives similar to this compound were found to inhibit tumor growth through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. In vitro studies have demonstrated that it exhibits significant activity against a range of microorganisms. For example, screening against bacteria such as Staphylococcus aureus and Escherichia coli revealed notable antibacterial properties. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
Case Studies
- Anticancer Evaluation : A series of related compounds were synthesized and tested for their anticancer activity. Among them, specific derivatives showed IC50 values in the low micromolar range against HeLa cells. The study utilized a BrdU proliferation ELISA assay to quantify cell proliferation and confirmed apoptosis through flow cytometry analysis .
- Antimicrobial Screening : Another study focused on the antimicrobial effects of structurally similar compounds. The results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values below 100 µg/mL against multiple strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.